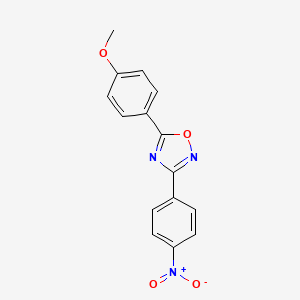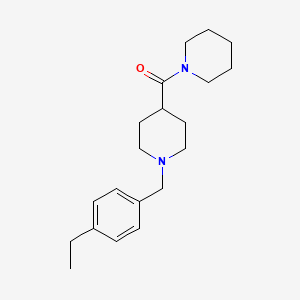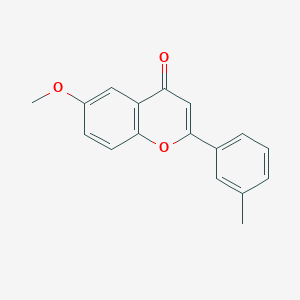
N-(2-tert-butylphenyl)-2-(phenylthio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-tert-butylphenyl)-2-(phenylthio)acetamide, also known as TBPB, is a chemical compound that has gained attention in scientific research due to its potential as a tool for studying the function of potassium channels. TBPB is a positive allosteric modulator of the KCNQ family of potassium channels, which are involved in regulating the electrical activity of cells. In
科学的研究の応用
N-(2-tert-butylphenyl)-2-(phenylthio)acetamide has been used in a variety of scientific research applications, primarily as a tool for studying the function of KCNQ potassium channels. KCNQ channels are involved in regulating the electrical activity of cells in the nervous system and other tissues, and dysfunction of these channels has been implicated in a variety of diseases, including epilepsy, cardiac arrhythmias, and hypertension.
N-(2-tert-butylphenyl)-2-(phenylthio)acetamide has been shown to enhance the activity of KCNQ channels, making it a useful tool for studying their function. N-(2-tert-butylphenyl)-2-(phenylthio)acetamide has been used to study the role of KCNQ channels in pain signaling, as well as their potential as therapeutic targets for epilepsy and other neurological disorders.
作用機序
N-(2-tert-butylphenyl)-2-(phenylthio)acetamide acts as a positive allosteric modulator of KCNQ channels, meaning that it enhances their activity without directly binding to the channel itself. N-(2-tert-butylphenyl)-2-(phenylthio)acetamide binds to a specific site on the channel, causing a conformational change that increases the channel's ability to conduct potassium ions.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(2-tert-butylphenyl)-2-(phenylthio)acetamide are primarily related to its modulation of KCNQ channels. By enhancing the activity of these channels, N-(2-tert-butylphenyl)-2-(phenylthio)acetamide can have a variety of effects on cellular function, including regulation of membrane potential, neurotransmitter release, and ion homeostasis.
実験室実験の利点と制限
One advantage of using N-(2-tert-butylphenyl)-2-(phenylthio)acetamide in lab experiments is its specificity for KCNQ channels, which allows for targeted manipulation of their activity. N-(2-tert-butylphenyl)-2-(phenylthio)acetamide has also been shown to have a long duration of action, making it useful for studying the effects of sustained KCNQ channel activation.
One limitation of using N-(2-tert-butylphenyl)-2-(phenylthio)acetamide is its potential for off-target effects, as it has been shown to modulate other ion channels in addition to KCNQ channels. Additionally, the effects of N-(2-tert-butylphenyl)-2-(phenylthio)acetamide may vary depending on the specific KCNQ channel isoform being studied.
将来の方向性
For research involving N-(2-tert-butylphenyl)-2-(phenylthio)acetamide include further investigation of its potential as a therapeutic agent for neurological disorders such as epilepsy and pain. Additionally, more research is needed to fully understand the effects of N-(2-tert-butylphenyl)-2-(phenylthio)acetamide on KCNQ channels and other ion channels, as well as its potential for off-target effects. Finally, the development of more selective modulators of KCNQ channels may provide additional tools for studying their function and potential therapeutic applications.
合成法
The synthesis of N-(2-tert-butylphenyl)-2-(phenylthio)acetamide involves the reaction of 2-tert-butylphenylamine with phenylthiocyanate to form the intermediate N-(2-tert-butylphenyl)thiourea. This intermediate is then reacted with acetic anhydride to form N-(2-tert-butylphenyl)-2-(phenylthio)acetamide. The synthesis method has been optimized to yield N-(2-tert-butylphenyl)-2-(phenylthio)acetamide with high purity and yield, making it suitable for scientific research applications.
特性
IUPAC Name |
N-(2-tert-butylphenyl)-2-phenylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NOS/c1-18(2,3)15-11-7-8-12-16(15)19-17(20)13-21-14-9-5-4-6-10-14/h4-12H,13H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SROCATQAPVYVQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1NC(=O)CSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-tert-butylphenyl)-2-phenylsulfanylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(4-chlorophenoxy)phenyl]-2-hydroxybenzamide](/img/structure/B5858915.png)
![3-[(3,4-dichlorobenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5858923.png)
![N,N-diethyl-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5858931.png)



![N-[1-(2-chlorophenyl)-4-(1-piperidinylcarbonyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B5858952.png)


![3-chloro-4-[(2,6-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B5858973.png)


